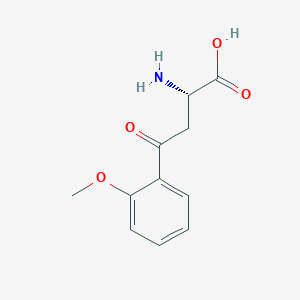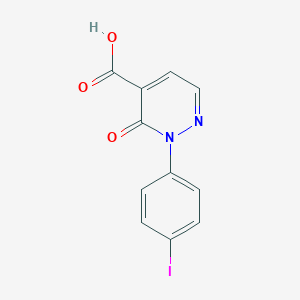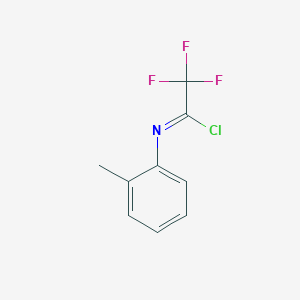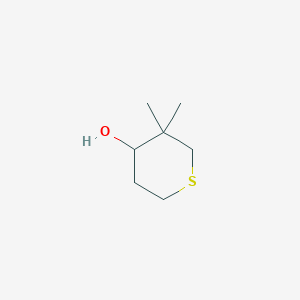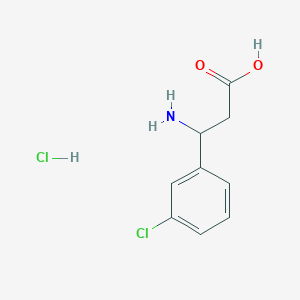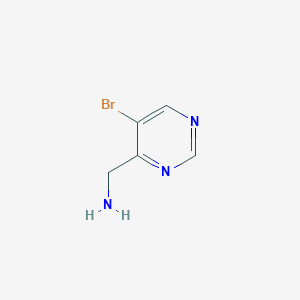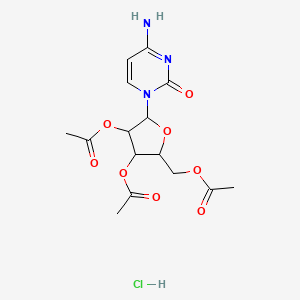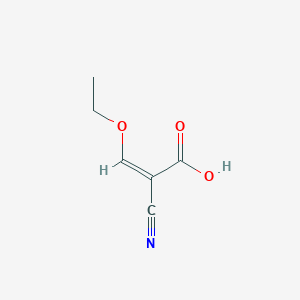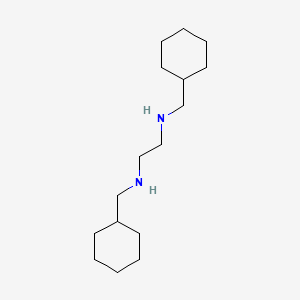
(2R)-2-(dimethylamino)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(dimethylamino)butanedioic acid is an organic compound with a chiral center, making it an enantiomerically pure substance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)butanedioic acid typically involves the reaction of dimethylamine with a suitable precursor, such as a butanedioic acid derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired enantiomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The process may also include steps for purification and crystallization to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(dimethylamino)butanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-(dimethylamino)butanedioic acid is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable for studying stereochemistry and chiral catalysis.
Biology
In biology, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a model compound for studying enzyme-substrate interactions and metabolic pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways, offering potential therapeutic benefits.
Industry
In industry, this compound can be used in the production of materials with specific properties. For example, it may be used in the synthesis of polymers or as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-(dimethylamino)butanedioic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl acetylenedicarboxylate: An organic compound with similar functional groups but different structural features.
Methyl propiolate: Another compound with a similar functional group but different reactivity and applications.
Uniqueness
(2R)-2-(dimethylamino)butanedioic acid is unique due to its chiral center and specific functional groups. This combination of features makes it valuable for applications requiring enantiomeric purity and specific reactivity.
Propriétés
Formule moléculaire |
C6H11NO4 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
(2R)-2-(dimethylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11)/t4-/m1/s1 |
Clé InChI |
AXWJKQDGIVWVEW-SCSAIBSYSA-N |
SMILES isomérique |
CN(C)[C@H](CC(=O)O)C(=O)O |
SMILES canonique |
CN(C)C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


